molecular formula C4H6N2S B13453479 4-Mercapto-methylpyrazole

4-Mercapto-methylpyrazole

Cat. No.: B13453479
M. Wt: 114.17 g/mol
InChI Key: SVMKSEFKYPGSIA-UHFFFAOYSA-N
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Description

4-Mercapto-methylpyrazole is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Mercapto-methylpyrazole typically involves the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes, utilizing similar synthetic routes but optimized for higher yields and purity. The use of catalysts and controlled reaction environments ensures efficient production.

Chemical Reactions Analysis

Types of Reactions: 4-Mercapto-methylpyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles.

Major Products:

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Methyl-substituted pyrazoles.

    Substitution: Various substituted pyrazoles depending on the reagents used.

Scientific Research Applications

4-Mercapto-methylpyrazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Mercapto-methylpyrazole involves its interaction with specific molecular targets. For example, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The mercapto group plays a crucial role in these interactions by forming strong bonds with metal ions or other reactive sites on the enzyme .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both a mercapto and a methyl group, which enhances its reactivity and potential for diverse applications. The combination of these functional groups allows for unique interactions in chemical and biological systems, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C4H6N2S

Molecular Weight

114.17 g/mol

IUPAC Name

5-methyl-1H-pyrazole-4-thiol

InChI

InChI=1S/C4H6N2S/c1-3-4(7)2-5-6-3/h2,7H,1H3,(H,5,6)

InChI Key

SVMKSEFKYPGSIA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1)S

Origin of Product

United States

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